Cas no 18873-71-7 (Hexahydro-1H-indol-4(2H)-one)

Hexahydro-1H-indol-4(2H)-one is a saturated heterocyclic ketone featuring a fused cyclohexane-pyrrolidine ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid bicyclic structure provides a stable scaffold for further functionalization, enabling the development of complex nitrogen-containing compounds. The ketone moiety offers a reactive site for nucleophilic additions or reductions, while the indoline core is valuable in medicinal chemistry for its resemblance to privileged pharmacophores. The compound’s stability and synthetic flexibility make it useful for constructing alkaloid derivatives and other nitrogen-rich frameworks under controlled conditions.
Hexahydro-1H-indol-4(2H)-one structure
Hexahydro-1H-indol-4(2H)-one structure
Product Name:Hexahydro-1H-indol-4(2H)-one
CAS No:18873-71-7
MF:C8H13NO
MW:139.194922208786
CID:843082
PubChem ID:71464289
Update Time:2025-10-21

Hexahydro-1H-indol-4(2H)-one Chemical and Physical Properties

Names and Identifiers

    • Hexahydro-1H-indol-4(2H)-one
    • 1,2,3,3a,5,6,7,7a-octahydroindol-4-one
    • 4H-Indol-4-one, octahydro-
    • Octahydro-4H-indol-4-one
    • 7-hexahydroindol-4-one
    • 18873-71-7
    • CS-0449375
    • DB-334322
    • DTXSID70856056
    • MDL: MFCD23704848
    • Inchi: 1S/C8H13NO/c10-8-3-1-2-7-6(8)4-5-9-7/h6-7,9H,1-5H2
    • InChI Key: KWJARDRKEZLIGC-UHFFFAOYSA-N
    • SMILES: O=C1CCCC2C1CCN2

Computed Properties

  • Exact Mass: 139.099714038g/mol
  • Monoisotopic Mass: 139.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 29.1Ų

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Additional information on Hexahydro-1H-indol-4(2H)-one

Hexahydro-1H-indol-4(2H)-one (CAS No. 18873-71-7): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

Hexahydro-1H-indol-4(2H)-one, also known by its CAS number 18873-71-7, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of indoline derivatives, which are characterized by a six-membered nitrogen-containing ring fused to a benzene ring. The presence of a ketone group at the 4-position further enhances its reactivity and functional versatility.

The molecular formula of Hexahydro-1H-indol-4(2H)-one is C9H13NO, and it has a molecular weight of 155.20 g/mol. The compound can be synthesized through various methods, including the cyclization of β-amino ketones or the reduction of indole derivatives. One common synthetic route involves the condensation of an appropriate β-amino ketone with an aldehyde, followed by cyclization and reduction steps.

In recent years, Hexahydro-1H-indol-4(2H)-one has been extensively studied for its potential applications in drug discovery and development. Its unique structure makes it an attractive scaffold for the design and synthesis of bioactive molecules. For instance, researchers have explored its use as a building block in the synthesis of novel antitumor agents, anti-inflammatory drugs, and neuroprotective compounds.

A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of Hexahydro-1H-indol-4(2H)-one-based derivatives as potent inhibitors of protein kinases, which are key enzymes involved in various cellular processes such as cell growth, division, and apoptosis. The researchers synthesized a series of Hexahydro-1H-indol-4(2H)-one-derived compounds and evaluated their inhibitory activity against several kinases, including AKT, ERK, and JNK. The results showed that several derivatives exhibited high selectivity and potency, making them promising candidates for further development as therapeutic agents.

Beyond its role in kinase inhibition, Hexahydro-1H-indol-4(2H)-one has also been investigated for its anti-inflammatory properties. In a study published in the European Journal of Medicinal Chemistry in 2023, researchers synthesized a series of Hexahydro-1H-indol-4(2H)-one-based compounds and evaluated their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The results demonstrated that several derivatives showed significant COX inhibitory activity, suggesting their potential as novel anti-inflammatory agents.

In addition to its biological activities, Hexahydro-1H-indol-4(2H)-one has been used as a chiral building block in asymmetric synthesis. Its chiral center can be exploited to synthesize enantiomerically pure compounds, which are crucial for many pharmaceutical applications. A recent study published in Organic Letters in 2023 described a highly efficient asymmetric synthesis method for preparing enantiomerically pure Hexahydro-1H-indol-4(2H)-one-based compounds using chiral catalysts. This method has significant implications for the large-scale production of chiral pharmaceutical intermediates.

The versatility of Hexahydro-1H-indol-4(2H)-one extends beyond medicinal chemistry into other areas such as materials science and organic synthesis. Its unique structure makes it an excellent candidate for the development of new functional materials and catalysts. For example, researchers have explored the use of Hexahydro-1H-indol-4(2H)-one-based polymers as conductive materials for electronic devices and sensors.

In conclusion, Hexahydro-1H-indol-4(2H)-one (CAS No. 18873-71-7) is a multifaceted compound with a wide range of applications in medicinal chemistry and beyond. Its unique structural properties make it an attractive scaffold for the design and synthesis of bioactive molecules with potential therapeutic applications. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the field.

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